Ethyl 4-ethyl-3-fluoropyrrolidine-3-carboxylate

Description

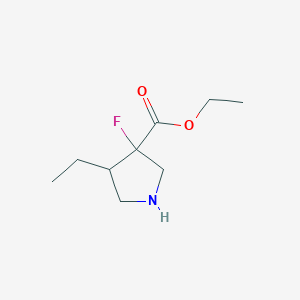

Ethyl 4-ethyl-3-fluoropyrrolidine-3-carboxylate (CAS 1955554-56-9) is a fluorinated pyrrolidine derivative with a carboxylate ester functional group. Its structure features a fluorine atom at the 3-position of the pyrrolidine ring, an ethyl substituent at the 4-position, and an ethyl ester group at the carboxylate position. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules.

Properties

Molecular Formula |

C9H16FNO2 |

|---|---|

Molecular Weight |

189.23 g/mol |

IUPAC Name |

ethyl 4-ethyl-3-fluoropyrrolidine-3-carboxylate |

InChI |

InChI=1S/C9H16FNO2/c1-3-7-5-11-6-9(7,10)8(12)13-4-2/h7,11H,3-6H2,1-2H3 |

InChI Key |

APHDAVCXISSMNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNCC1(C(=O)OCC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-ethyl-3-fluoropyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethyl-3-fluoropyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-ethyl-3-fluoropyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-ethyl-3-fluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyrrolidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 4,4-Difluoropyrrolidine-3-carboxylate HCl (CAS 1373502-70-5)

Structural Differences :

- Fluorination Pattern : This analog has two fluorine atoms at the 4-position of the pyrrolidine ring, compared to a single fluorine at the 3-position in the target compound.

- Salt Form : It is supplied as an HCl salt, enhancing its solubility and stability in aqueous media, unlike the neutral ester form of the target compound .

Ethyl 4-Ethyl-3-iodobenzoate (CAS Unspecified)

Structural Differences :

- Core Structure : Replaces the pyrrolidine ring with a benzoate backbone, introducing aromaticity and a bulkier iodine substituent at the 3-position.

- Electronic Effects : The iodine atom provides polarizability and heavy-atom effects, which are critical in X-ray crystallography but may reduce metabolic stability compared to fluorine .

Commercial Availability :

4-((3,4-Difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic Acid (Compound 211)

Structural Differences :

- Substituents : Features a difluorophenylmethyl group and a carboxylic acid moiety instead of an ethyl ester.

Ethyl 4-((2-Cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate

Structural Differences :

- Heterocyclic Core: Incorporates a pyridine ring with cyano and trifluoromethyl groups, introducing strong electron-withdrawing effects.

- Yield and Characterization : Synthesized in 21% yield; characterized via ESIMS (m/z 328.2) but lacks NMR validation, suggesting lower purity or stability .

Tabulated Comparison of Key Features

Research Findings and Trends

- Fluorine Impact : Fluorine at the 3-position (target compound) vs. 4,4-difluoro (analog) alters steric and electronic profiles, influencing binding affinity in receptor-ligand interactions.

- Synthetic Yields : Pyrrolidine derivatives with complex substituents (e.g., pyridine in ) exhibit lower yields (~21%) compared to simpler analogs like Compound 211 (72%) .

- Characterization Gaps: Limited NMR data for the target compound suggest a need for further structural validation, possibly using SHELX-based crystallography (as noted in ) .

Biological Activity

Ethyl 4-ethyl-3-fluoropyrrolidine-3-carboxylate is a synthetic compound belonging to the pyrrolidine class, characterized by its unique structural features, including a fluorine atom and an ethyl ester functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

- Molecular Formula : C₉H₁₄FNO₂

- Molecular Weight : 189.23 g/mol

- Structural Features : The presence of a fluorine atom enhances lipophilicity and binding affinity towards biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom is known to increase binding affinity and selectivity, which may modulate various biological pathways. The mechanism involves:

- Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, thereby inhibiting their activity.

- Protein-Ligand Interactions : Its structural features facilitate interactions with proteins, impacting their function.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various pharmacological contexts:

- Enzyme Inhibition : Studies have shown that this compound can effectively inhibit certain enzymes, making it a candidate for therapeutic applications.

- Protein Binding : Its enhanced lipophilicity due to the fluorine substitution allows for better binding to protein targets.

Data Table: Biological Activity Summary

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound against dipeptidyl peptidase IV (DPP-IV), an important target in type 2 diabetes treatment. The compound demonstrated notable inhibitory activity, suggesting its potential as a therapeutic agent for managing diabetes .

Case Study 2: Protein-Ligand Interaction

Another research effort focused on the interaction of this compound with various proteins involved in metabolic pathways. The results indicated that the compound effectively modulated protein functions through selective binding, highlighting its relevance in drug design .

Research Findings

Recent studies have highlighted the following findings regarding this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.